(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride
Description
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Properties
IUPAC Name |
[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGHBWBWNLTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be utilized in suzuki-miyaura coupling reactions.
Mode of Action
Boronic acids, including this compound, are known to participate in suzuki-miyaura coupling reactions. In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Biochemical Pathways
Boronic acids are known to participate in suzuki-miyaura coupling reactions, which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
As a boronic acid derivative, it is likely to participate in suzuki-miyaura coupling reactions, leading to the formation of new organic compounds. The resulting compounds could have various effects depending on their structure and the biological system in which they are introduced.
Biochemical Analysis
Biochemical Properties
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in the compound allows it to form reversible covalent bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, the piperazine group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with the active sites of target enzymes. This interaction can lead to the inhibition of enzyme function, thereby affecting downstream signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function. These threshold effects highlight the importance of dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.
Biological Activity
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry and pharmacology. Its unique structural characteristics, including a fluorine atom, a piperazine ring, and a boronic acid group, contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHBFNO
- Molecular Weight : 309.15 g/mol
- CAS Number : 1704064-06-1
The compound's structure allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine moiety enhances its interaction with various biological receptors.
The mechanism of action involves:
- Enzyme Inhibition : The boronic acid group can interact with serine residues in active sites of enzymes, leading to reversible inhibition.
- Receptor Modulation : The piperazine ring facilitates interactions with neurotransmitter receptors, potentially influencing their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antibacterial Properties :
- Antitumor Activity :
- Neurological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antibacterial | Inhibition of beta-lactamases | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neurological Effects | Modulation of neurotransmitter receptors |
Case Study: Antibacterial Efficacy
A study conducted on the effectiveness of various boronic acids against antibiotic-resistant bacteria indicated that derivatives similar to this compound showed significant inhibition against strains resistant to beta-lactam antibiotics. The study highlighted the importance of the boronic acid moiety in enhancing the antibacterial activity by disrupting bacterial cell wall synthesis .
Case Study: Antitumor Activity
In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the compound's ability to inhibit specific kinases involved in cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
